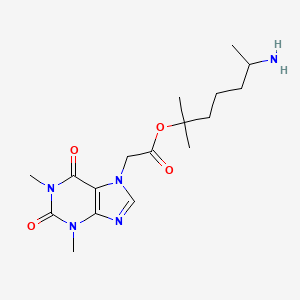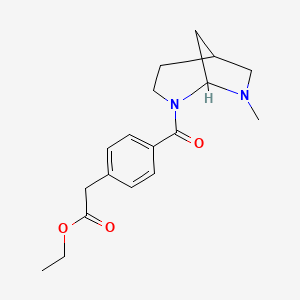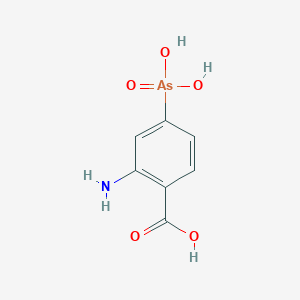
2-Amino-4-arsonobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-arsonobenzoic acid is an organic compound that contains both an amino group and an arsonic acid group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-arsonobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoic acid with arsenic trioxide in the presence of a reducing agent to form the corresponding arsonic acid derivative. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-arsonobenzoic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form higher oxidation state derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Higher oxidation state arsonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Amino-4-arsonobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-arsonobenzoic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amino group can form hydrogen bonds with various biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoic acid: Lacks the arsonic acid group, making it less reactive in certain chemical reactions.
4-Aminobenzoic acid: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
2-Amino-4-methylbenzoic acid: Contains a methyl group instead of an arsonic acid group, resulting in different chemical properties.
Uniqueness
2-Amino-4-arsonobenzoic acid is unique due to the presence of both an amino group and an arsonic acid group on the benzoic acid core
Propriétés
Numéro CAS |
6295-18-7 |
|---|---|
Formule moléculaire |
C7H8AsNO5 |
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
2-amino-4-arsonobenzoic acid |
InChI |
InChI=1S/C7H8AsNO5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)(H2,12,13,14) |
Clé InChI |
FONAQXOHXLIQHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[As](=O)(O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


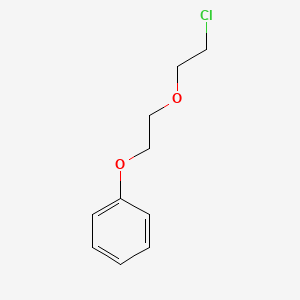


![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
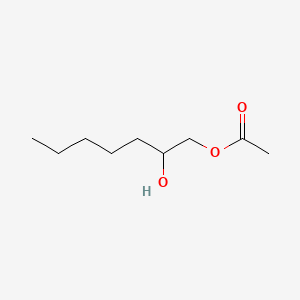
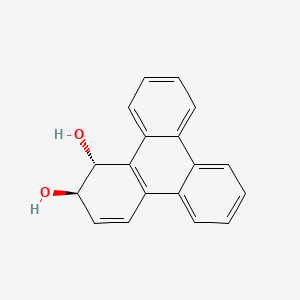

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)


![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
